molecular formula C14H21ClN4 B8686218 1,3-Propanediamine,n3-(4-chloro-1h-indazol-3-yl)-n1,n1-diethyl- CAS No. 88944-59-6

1,3-Propanediamine,n3-(4-chloro-1h-indazol-3-yl)-n1,n1-diethyl-

Cat. No. B8686218
CAS RN: 88944-59-6
M. Wt: 280.79 g/mol
InChI Key: UHCKNTCFGRHPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediamine,n3-(4-chloro-1h-indazol-3-yl)-n1,n1-diethyl- is a useful research compound. Its molecular formula is C14H21ClN4 and its molecular weight is 280.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Propanediamine,n3-(4-chloro-1h-indazol-3-yl)-n1,n1-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediamine,n3-(4-chloro-1h-indazol-3-yl)-n1,n1-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88944-59-6

Product Name

1,3-Propanediamine,n3-(4-chloro-1h-indazol-3-yl)-n1,n1-diethyl-

Molecular Formula

C14H21ClN4

Molecular Weight

280.79 g/mol

IUPAC Name

N-(4-chloro-1H-indazol-3-yl)-N',N'-diethylpropane-1,3-diamine

InChI

InChI=1S/C14H21ClN4/c1-3-19(4-2)10-6-9-16-14-13-11(15)7-5-8-12(13)17-18-14/h5,7-8H,3-4,6,9-10H2,1-2H3,(H2,16,17,18)

InChI Key

UHCKNTCFGRHPFF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NNC2=C1C(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture consisting of 5.04 g of 3-amino-4-chloroindazole, 8.30 g of 3-bromopropyldiethylamine hydrobromide, 8.3 g of anhydrous potassium carbonate and 80 ml of anhydrous N,N-dimethylformamide was stirred for 24 hours at 80° C. The reaction mixture was condensed under reduced pressure, the condensed residue was added with 100 ml of chloroform and 50 ml of water. The chloroform layer was separated and dried over anhydrous sodium sulfate, and then chloroform was removed under reduced pressure. The residue thus obtained was subjected to an alumina-column chromatography (alumina: 200 g) using chloroform as the developing solvent to give 5.16 g of 3-(3-diethylaminopropylamino)-4-chloroindazole having the following analytical values in a yield of 61%.
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To 80 ml of anhydrous N,N-dimethylformamide were added 5.04 g of 3-amino-4-chloroindazole prepared by the same method as in Example 1, 8.30 g of 3-bromopropyldiethylamine hydrobromide and 8.3 g of anhydrous potassium carbonate. The mixture was stirred for 24 hours at 80° C. and condensed under reduced pressure. The condensed residue was added with 100 ml of chloroform and 50 ml of water. The chloroform layer was dried over anhydrous sodium sulfate, and chloroform was removed under reduced pressure. The residue thus obtained was subjected to an alumina-column chromatography (alumina: 200 g) using chloroform as the developing solvent to give 5.16 g of 3-(3-diethylaminopropylamino)-4-chloroindazole having the following analytical values in a yield of 61%.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

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